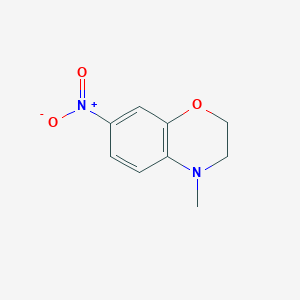

4-Methyl-7-nitro-2H-1,4-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-nitro-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-4-5-14-9-6-7(11(12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNBFZXUTRJEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity and Polymerization of 4 Methyl 7 Nitro 2h 1,4 Benzoxazine and Analogues

Ring-Opening Polymerization (ROP) Mechanisms of Benzoxazines

The thermal polymerization of benzoxazine (B1645224) monomers occurs through a cationic ring-opening polymerization (ROP) mechanism without the need for catalysts or the release of volatile byproducts. kpi.ua This process transforms the monomer into a highly cross-linked polybenzoxazine network, which is a class of phenolic thermoset. mdpi.com The stability of the oxazine (B8389632) ring generally necessitates high temperatures, often above 200°C, to initiate polymerization. mdpi.comacs.org

Cationic Polymerization Pathways and Autocatalysis

The ROP of benzoxazines is widely accepted to proceed via a cationic mechanism. researchgate.net The process is initiated by the thermally induced cleavage of the oxazine ring, forming cationic intermediates. mdpi.com The strong Lewis basicity of both the nitrogen and oxygen atoms in the oxazine ring plays a primary role in guiding the polymerization. researchgate.net

Two primary pathways are proposed based on which atom is initially protonated or forms a cation: mdpi.com

Oxygen Protonation: Protonation of the oxygen atom leads to the opening of the oxazine ring, forming an iminium ion intermediate. This intermediate is then attacked by an active site on the aromatic ring (typically ortho to the phenolic group) of another benzoxazine monomer in an electrophilic aromatic substitution reaction. doi.org

Nitrogen Protonation: Cation formation on the nitrogen atom can also lead to ring-opening. This pathway may initially form ether linkages, which can then rearrange at higher temperatures to the more stable phenolic structure. mdpi.com

Recent studies have focused on differentiating the products formed from these distinct pathways, identifying both phenoxy and phenolic structures in the initial stages of polymerization. nih.gov

Autocatalysis: The polymerization of benzoxazines is often described as an autocatalytic process. nih.govnsysu.edu.tw Phenolic hydroxyl groups, generated as the oxazine rings open, act as built-in catalysts that accelerate the ROP of subsequent monomers. mdpi.com This is why monomers with pre-existing phenolic -OH groups, or those that form them quickly, can exhibit lower polymerization temperatures. mdpi.com The reaction rate often shows an S-shaped profile, with an induction period followed by acceleration as the concentration of catalytic phenolic groups increases. nsysu.edu.tw Some research has also demonstrated that certain amine-containing precursors, like 3-aminophenol, can act as both a reactant and a catalyst in the polymerization process. acs.orgresearchgate.net

Influence of Substituent Position on ROP Kinetics and Mechanisms (e.g., Meta vs. Ortho vs. Para Effects)

The position and electronic nature of substituents on the benzoxazine ring structure have a profound impact on ROP kinetics and polymerization temperature. doi.orguab.cat For a compound like 4-Methyl-7-nitro-2H-1,4-benzoxazine, the electron-donating methyl group on the nitrogen and the electron-withdrawing nitro group on the phenolic ring are expected to significantly influence its reactivity.

Electronic Effects: Electron-withdrawing groups, such as the nitro group, substituted on the para position of the phenolic ring have been shown to cause a perceptible decrease in the polymerization temperature. doi.org Conversely, electron-donating groups can have varied effects depending on their position. A non-linear Hammett plot analysis suggests that the polymerization mechanism can change depending on the electronic character of the substituents. doi.org

Positional Effects (Meta vs. Ortho vs. Para): The location of substituents or even the linkage of the oxazine ring itself alters the polymerization behavior. In a study on difunctional benzoxazines, the curing temperature was found to decrease in the order of para > ortho > meta substitution. acs.org The meta-substituted monomer exhibited the lowest curing temperature (225 °C) compared to the ortho (239 °C) and para (251 °C) analogues. acs.org This enhanced reactivity in the meta isomer was attributed to favorable electronic effects and intramolecular interactions. acs.org Similarly, studies on monobenzoxazines found that meta-substitution with ortho- and para-directing groups (like fluorine or methoxy) promoted higher crosslinking densities by activating both the ortho and para positions for reaction. mdpi.com The presence of a methylol group, another functional substituent, also accelerates ROP, with the order of acceleration being ortho > meta > para relative to the oxazine ring. acs.org

| Substituent Position | Effect on Polymerization Temperature | Reference |

| Para | Highest curing temperature (e.g., 251 °C for a difunctional BZ) | acs.org |

| Ortho | Intermediate curing temperature (e.g., 239 °C for a difunctional BZ) | acs.org |

| Meta | Lowest curing temperature (e.g., 225 °C for a difunctional BZ) | acs.org |

This table is based on data for a specific difunctional benzoxazine and illustrates the general trend.

Role of Intramolecular Electrophilic Substitution in ROP

While the standard ROP mechanism involves intermolecular reactions, intramolecular pathways can also play a significant role, particularly depending on the monomer's structure. Research has proposed that for certain meta-substituted benzoxazines, a unique intramolecular electrophilic substitution of the iminium ion can occur. acs.org This alternative mechanism leads to the formation of aza-cyclic rings within the polymer network, alongside the traditional phenolic Mannich bridges. acs.org This intramolecular pathway is believed to be responsible for the lower curing temperature and faster ROP observed in these specific meta-isomers. acs.org The polymerization of benzoxazines is generally understood to involve a two-step mechanism: the ring-opening to form an iminium cation and a phenoxide, followed by an electrophilic substitution involving the hydroxyl group and the iminium cation. researchgate.net

Catalytic Acceleration of Ring-Opening Polymerization Processes

Although benzoxazines can polymerize thermally, the high temperatures required can be a drawback for industrial applications. mdpi.com Consequently, significant research has been dedicated to catalysts that can accelerate the ROP and lower the curing temperature. researchgate.netmdpi.com

Acidic Catalysts: Since the ROP is a cationic process, acidic catalysts are highly effective. researchgate.net Lewis acids such as tris(pentafluorophenyl)borane, PCl₅, and TiCl₄ can strongly coordinate with the nitrogen or oxygen atoms of the oxazine ring, generating cationic species more readily and drastically reducing the energy required for ring cleavage. kpi.uamdpi.com The use of B(C₆F₅)₃ has been shown to decrease the onset ROP temperature by as much as 98 °C. mdpi.com

Basic and Nucleophilic Catalysts: While less common, basic catalysts can promote ROP through a nucleophilic ring-opening reaction. researchgate.net Tertiary amines, such as 2-methylimidazole (2MI) and 4-dimethylaminopyridine (DMAP), have demonstrated a catalytic effect on benzoxazine polymerization. mdpi.com Bifunctional catalysts like lithium iodide have also been found to be highly effective; the lithium cation acts as a Lewis acid to promote ring-opening, while the iodide ion acts as a nucleophile that reacts with the iminium intermediate, preventing its rapid recombination with the phenoxide. uab.cat

Other Catalysts: Various other compounds have been explored as catalysts. Transition metal salts (e.g., Cu(OTs)₂ and Fe(OTs)₃) and elemental sulfur have been shown to reduce the polymerization temperature. acs.orgmdpi.com

| Catalyst Type | Example(s) | Mechanism of Action | Reference |

| Lewis Acids | Tris(pentafluorophenyl)borane, PCl₅, TiCl₄ | Cationic ROP: Coordination with N or O to facilitate ring-opening. | kpi.uamdpi.com |

| Tertiary Amines | 2-methylimidazole (2MI), DMAP | Nucleophilic attack and/or protonation to initiate ROP. | mdpi.com |

| Bifunctional Catalysts | Lithium Iodide (LiI) | Lewis acid (Li⁺) promotes ring-opening; nucleophile (I⁻) stabilizes intermediate. | uab.cat |

| Transition Metal Salts | Cu(OTs)₂, Fe(OTs)₃ | Cationic ROP, likely through protonation of the oxygen atom. | mdpi.com |

Methylene (B1212753) Linkage Formation in Benzoxazine Polymerization

The cross-linked network of polybenzoxazines is primarily formed through the creation of methylene linkages. nih.gov After the oxazine ring opens to generate an electrophilic species (an iminium ion), this species attacks the electron-rich aromatic rings of neighboring monomers. researchgate.net This electrophilic aromatic substitution reaction forms stable Ar-CH₂-N linkages, often referred to as Mannich bridges. nih.govresearchgate.net The crosslinking primarily occurs at the available ortho and para positions relative to the phenolic hydroxyl group. mdpi.com The formation of these robust methylene bridges between the aromatic units is responsible for the excellent thermal and mechanical properties of the resulting polybenzoxazine thermoset.

Nucleophilic and Electrophilic Reactivity Studies

The inherent chemical structure of this compound dictates its reactivity towards nucleophiles and electrophiles.

Electrophilic Reactivity: The core of the benzoxazine ROP is an electrophilic process. The key intermediate, the iminium cation formed upon ring-opening, is a potent electrophile. doi.orgresearchgate.net This cation readily undergoes an electrophilic aromatic substitution reaction with the electron-rich phenolic rings of other monomers, which act as nucleophiles in this step. The presence of the electron-withdrawing nitro group at the 7-position would deactivate the benzoxazine's own aromatic ring towards external electrophilic attack but would make the carbon of the iminium ion more electrophilic, potentially accelerating the polymerization reaction, which aligns with findings that electron-withdrawing groups can lower curing temperatures. doi.org

Nucleophilic Reactivity: The benzoxazine ring itself can be subject to nucleophilic attack, especially under basic or catalytic conditions. researchgate.net The carbon atom in the O-CH₂-N part of the oxazine ring is an electrophilic center susceptible to attack by strong nucleophiles. Reactions of similar benzoxazin-4-one structures with various carbon and oxygen nucleophiles have been investigated, showing that nucleophilic attack typically occurs at the C-4 (carbonyl) position, leading to ring opening. researchgate.net In the context of polymerization, basic catalysts like tertiary amines can initiate the reaction by acting as nucleophiles, attacking the methylene carbon adjacent to the oxygen atom and thus facilitating the ring-opening. mdpi.com

SN2-like Synchronous Mechanisms in Acylation Reactions

The acylation of the secondary amine within the this compound structure is a fundamental transformation. While classic nucleophilic acyl substitution reactions typically proceed through a two-step addition-elimination mechanism, under certain conditions, the acylation of benzoxazines can exhibit characteristics of a synchronous, SN2-like pathway. In this context, "SN2-like" refers to a concerted process where the nitrogen nucleophile attacks the carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride) simultaneously with the departure of the leaving group.

This synchronous mechanism is facilitated by the formation of a highly organized transition state. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the benzoxazine on the electrophilic carbonyl carbon. As the new nitrogen-carbon bond begins to form, the carbonyl π-bond breaks, and electron density shifts to the oxygen atom. Concurrently, the bond to the leaving group (such as a chloride ion) elongates and breaks.

The general mechanism for the acylation of related heterocyclic amines, such as anthranilic acids to form benzoxazinones, involves the initial formation of an amide followed by cyclization. In the case of direct N-acylation of this compound, the reaction is a direct nucleophilic acyl substitution. While a discrete tetrahedral intermediate is characteristic of the addition-elimination pathway, an SN2-like mechanism involves a transition state where bond formation and bond cleavage occur in a single kinetic step. The equilibrium of such reactions often favors the products when the leaving group is a weaker base than the attacking nucleophile.

Smiles Rearrangement Pathways in Benzoxazinone (B8607429) Formation

The transformation of substituted 2H-1,4-benzoxazine precursors into benzoxazinones can proceed through an intriguing intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. This pathway is particularly relevant for substrates like this compound, where the potent electron-withdrawing nitro group plays a crucial role in activating the aromatic ring for such transformations.

The Smiles rearrangement in this context typically involves a precursor where an oxygen or nitrogen nucleophile is tethered to the aromatic ring by a suitable linker. The key step is the intramolecular attack of this nucleophile on the carbon atom of the benzene (B151609) ring that is activated by the nitro group. The presence of the nitro group at the 7-position significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

A plausible pathway for benzoxazinone formation via a Smiles rearrangement could involve a derivative of this compound. For instance, a related Passerini-Smiles reaction can be used to synthesize benzoxazinones from electron-deficient phenols, such as 2-nitrophenols. In this type of reaction, a spirocyclic intermediate, often referred to as a Meisenheimer complex, is formed. The stability of this intermediate is critical for the rearrangement to proceed. The subsequent cleavage of a carbon-oxygen or carbon-nitrogen bond results in the rearranged product, the benzoxazinone. The reaction is often facilitated by a base, which deprotonates the nucleophile, increasing its reactivity.

Intramolecular Cyclization and Rearrangement Dynamics

The structure of this compound contains functionalities that can participate in various intramolecular cyclization and rearrangement reactions, often promoted by acidic or thermal conditions. The dynamics of these transformations are heavily influenced by the electronic properties of the substituents and the stability of the intermediates.

For instance, strong Brønsted acid-catalyzed intramolecular cyclization reactions have been observed in related nitro-containing compounds to form different types of benzoxazines. uomosul.edu.iq Such reactions can be viewed as an oxygen functionalization of the aromatic ring, where an oxygen atom from the nitro group is incorporated into the newly formed ring. uomosul.edu.iq The rate of these reactions is often dependent on the acidity of the medium, as protonation can activate the substrate for cyclization. uomosul.edu.iq

The presence of the nitro group in this compound can also make the molecule susceptible to other rearrangements. For example, photochemical rearrangements are known to occur in certain N-aryl-2-nitrobenzamides. While not a thermal reaction, this highlights the potential for the nitro group to participate in complex intramolecular processes. These rearrangements often involve excited states and the formation of reactive intermediates.

The table below summarizes key factors influencing intramolecular cyclization and rearrangement in nitro-substituted benzoxazine analogues.

| Factor | Influence on Reaction Dynamics |

| Nitro Group Position | Activates the aromatic ring for nucleophilic attack, stabilizing intermediates like Meisenheimer complexes. |

| Acidity of Medium | Can catalyze cyclization by protonating key functional groups, thereby increasing their electrophilicity. uomosul.edu.iq |

| Solvent | Can influence the stability of charged intermediates and transition states. |

| Temperature | Provides the necessary activation energy for overcoming reaction barriers. |

Impact of Methyl and Nitro Substituents on Reaction Pathways and Selectivity

The methyl and nitro substituents at the 4- and 7-positions, respectively, of the 2H-1,4-benzoxazine core have profound and often opposing electronic effects that dictate the molecule's reactivity and the selectivity of its transformations.

The nitro group at the 7-position is a strong electron-withdrawing group due to both its negative inductive (-I) and negative mesomeric (-M) effects. This has several key consequences:

Aromatic Ring Deactivation: It deactivates the benzene ring towards electrophilic aromatic substitution.

Aromatic Ring Activation: Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. This is a critical factor in facilitating Smiles rearrangements leading to benzoxazinone formation.

Increased Acidity: It increases the acidity of the N-H proton at the 4-position, making deprotonation easier, which can be a key step in initiating certain reactions.

The methyl group at the 4-position, directly attached to the nitrogen atom, has a less pronounced but still significant electronic influence.

Electron Donation: The methyl group is weakly electron-donating through a positive inductive effect (+I). This can slightly increase the nucleophilicity of the nitrogen atom compared to an unsubstituted analogue.

Steric Effects: The methyl group can also exert a steric influence on reactions involving the nitrogen atom or adjacent positions, potentially affecting the approach of reagents and influencing the conformation of transition states.

The following table provides a comparative overview of the effects of the methyl and nitro substituents.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Nitro | 7 | Strong electron-withdrawing (-I, -M) | Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack; Increases N-H acidity. |

| Methyl | 4 | Weak electron-donating (+I) | Slightly increases nucleophilicity of the nitrogen atom; Can introduce steric hindrance. |

Structure Property Relationships in 4 Methyl 7 Nitro 2h 1,4 Benzoxazine Systems

Influence of Substituents on Thermal Reactivity and Curing Behavior

The thermal ring-opening polymerization (ROP) of benzoxazines is a complex process governed by the nature and position of substituents on the benzoxazine (B1645224) ring. In 4-Methyl-7-nitro-2H-1,4-benzoxazine, the methyl and nitro groups exert opposing yet significant effects on the curing process.

Alkyl groups, such as the methyl group attached to the nitrogen atom in this compound, can influence the curing process through steric hindrance. Generally, the size of the N-alkyl substituent affects the rate of polymerization. techscience.com Studies on various N-alkylbenzoxazines have shown that monomers with smaller alkyl groups, like a methyl group, tend to undergo faster curing. techscience.com

The steric hindrance primarily comes into play during the formation of the polymer network. When the oxazine (B8389632) ring opens, a carbocation is formed, which then attacks the aromatic ring of another monomer. A bulky substituent on the nitrogen atom can impede this intermolecular reaction, thus slowing down the polymerization and potentially increasing the curing temperature. nih.gov In the case of the 4-methyl group, its relatively small size is expected to present minimal steric hindrance compared to larger alkyl groups, thereby favoring a more efficient curing process. techscience.com For instance, in thymol-based benzoxazines, the presence of a bulky isopropyl group can retard the electrophilic aromatic substitution required for polymerization. nih.gov

Table 1: Effect of N-Substituent on Curing Temperature of a Model Benzoxazine System

| N-Substituent | Polymerization Peak Temperature (°C) |

| Methyl | 253 |

| Ethyl | 255 |

| Propyl | 258 |

| Butyl | 260 |

This table illustrates the general trend of increasing polymerization temperature with larger N-alkyl substituents in a thymol-based benzoxazine system, highlighting the role of steric effects. Data adapted from studies on thymol-based benzoxazines. nih.gov

The electronic nature of substituents on the benzoxazine ring plays a crucial role in determining the energetics of the ring-opening reaction. The methyl group at the 4-position is an electron-donating group, while the nitro group at the 7-position is a strong electron-withdrawing group.

The electron-withdrawing nitro group is generally found to lower the curing temperature and the energy barrier for polymerization. techscience.comresearchgate.net This is because it decreases the electron density on the benzene (B151609) ring and can weaken the C-O bond in the oxazine ring, making it easier to break during thermal curing. researchgate.net Studies on differently substituted 3-phenyl-3,4-dihydro-2H-1,3-benzoxazines have demonstrated that electron-withdrawing groups in the para position of the phenolic ring lead to a noticeable decrease in the polymerization temperature. doi.org For example, a p-nitro substituted benzoxazine showed a polymerization temperature around 208 °C, which is significantly lower than many other derivatives. doi.org

Conversely, the electron-donating methyl group attached to the nitrogen atom would typically be expected to slightly increase the stability of the ring and potentially raise the curing temperature if it were on the phenolic ring. However, its position on the nitrogen atom primarily influences the stability of the intermediate carbocation formed during ring-opening.

The combined electronic effects in this compound are dominated by the powerful electron-withdrawing nature of the nitro group, which is expected to facilitate the ring-opening polymerization at a lower temperature compared to an unsubstituted analogue.

Table 2: Influence of Electronic Group on Curing Temperature of a Model Benzoxazine

| Substituent on Phenolic Ring (para-position) | Electronic Effect | Polymerization Peak Temperature (°C) |

| -OCH₃ | Electron-donating | 255 |

| -CH₃ | Electron-donating | 245 |

| -H | Neutral | 240 |

| -Cl | Electron-withdrawing | 225 |

| -NO₂ | Strongly Electron-withdrawing | 208 |

This table shows the effect of substituents with varying electronic properties on the polymerization temperature of a model 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, demonstrating that electron-withdrawing groups lower the curing temperature. Data adapted from Andreu, R., et al. doi.org

Conformational Analysis and Stereochemical Implications for Reactivity

The 2H-1,4-benzoxazine ring system is not planar and typically adopts a conformation that minimizes steric strain. The six-membered oxazine ring generally exists in a half-chair or sofa conformation. The specific conformation of this compound will influence the orientation of its substituents and, consequently, its reactivity.

Correlations between Molecular Structure and Reaction Kinetics

The kinetics of the curing process for benzoxazines are often studied using techniques like Differential Scanning Calorimetry (DSC). nih.gov These studies allow for the determination of key kinetic parameters such as the activation energy (Ea), which represents the energy barrier to the ring-opening polymerization. nih.gov

The molecular structure of this compound directly correlates with its reaction kinetics. The presence of the electron-withdrawing nitro group is expected to lower the activation energy for curing, leading to a faster reaction rate at a given temperature. researchgate.net The general mechanism for the cationic ring-opening polymerization of benzoxazines involves the protonation of the oxygen atom, leading to ring cleavage and the formation of an iminium ion intermediate. doi.org The stability of this intermediate and the facility of the subsequent electrophilic aromatic substitution are influenced by the electronic environment of the entire molecule.

Table 3: Activation Energies for Curing of Benzoxazines with Different Bridging Groups

| Bridging Group in Bisphenol-A based Benzoxazine | Electronic Nature of Bridge | Activation Energy (Ea) (kJ/mol) |

| -C(CH₃)₂- | Electron-donating | 135 |

| -CH₂- | Electron-donating | 130 |

| -O- | Electron-donating | 125 |

| -CO- | Electron-withdrawing | 118 |

| -SO₂- | Strongly Electron-withdrawing | 110 |

This table illustrates the correlation between the electronic nature of a bridging group in a bis-benzoxazine and the activation energy of polymerization. Electron-withdrawing groups lower the activation energy, accelerating the curing kinetics. Data adapted from Wang, Y-X., et al. researchgate.net

Impact of Halogenation on Electronic Effects and Reactivity in Analogues

Introducing halogen atoms into the benzoxazine structure can significantly alter the electronic properties and reactivity of the molecule. Halogens are electron-withdrawing through the inductive effect, which can influence the curing behavior in a manner similar to the nitro group.

Studies on halogenated benzoxazine analogues have shown that the presence of a halogen, such as fluorine or chlorine, on the phenolic ring can lower the curing temperature. techscience.commdpi.com This is attributed to the electron-withdrawing nature of the halogen, which weakens the C-O bond of the oxazine ring and facilitates its thermal cleavage. researchgate.net For example, the substitution of a fluorine atom at the meta position of the phenolic ring has been observed to decrease the curing temperature by more than 40°C. techscience.com

The electronegativity of the halogen plays a role, with fluorine having the strongest electron-withdrawing inductive effect. Therefore, fluorinated benzoxazine analogues would be expected to exhibit lower curing temperatures compared to their chlorinated or brominated counterparts. This modification provides a pathway to tune the processing temperature of benzoxazine resins.

Spectroscopic and Analytical Characterization Methodologies for 4 Methyl 7 Nitro 2h 1,4 Benzoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the 4-Methyl-7-nitro-2H-1,4-benzoxazine molecule can be determined.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the oxazine (B8389632) ring, and the methyl (-CH₃) group protons.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | - |

| O-CH₂-N | 4.5 - 5.5 | m | - |

| Ar-N-CH₃ | 2.5 - 3.5 | s | - |

Note: This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon atoms attached to the nitro group and the oxygen and nitrogen atoms showing characteristic shifts. The carbon atoms of the oxazine ring and the methyl group will appear in the upfield region of the spectrum. Analysis of ¹³C NMR data for related benzoxazinones and their precursors can aid in the assignment of these resonances.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Other Aromatic C | 110 - 130 |

| O-CH₂-N | 60 - 80 |

| Ar-N-CH₃ | 30 - 40 |

Note: This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, advanced 2D NMR techniques are employed. These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

COSY: Establishes correlations between coupled protons, helping to identify adjacent protons in the molecule, particularly within the aromatic ring and the oxazine ring system.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the attachment of the methyl group to the nitrogen atom and the fusion of the benzene (B151609) and oxazine rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the C-O-C ether linkage, the C-N amine linkage, and the aromatic C-H and C=C bonds.

The successful formation of the benzoxazine (B1645224) ring is often confirmed by the appearance of characteristic bands for the asymmetric and symmetric stretching modes of the C-O-C group. The presence of the nitro group would be indicated by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

Table 3: Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Note: This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information to confirm the molecular structure. The symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum.

Analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its elemental composition by providing a highly accurate mass measurement.

Based on the structure of this compound, the expected molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve:

Loss of the nitro group (NO₂) to give a significant [M-46]⁺ fragment.

Cleavage of the oxazine ring, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

Fragmentation of the methyl group, resulting in an [M-15]⁺ ion.

The predicted collision cross section (CCS) values for a related compound, methyl 4-((2-methyl-6-nitro-2h-1,4-benzoxazin-3-yl)amino)benzeneacetate, have been calculated for various adducts, which can provide a reference for future analytical studies of this compound. uni.lu

Table 1: Predicted Mass Spectrometry Data for Related Benzoxazine Derivatives

| Compound | Adduct | m/z | Predicted CCS (Ų) |

| Methyl 4-((2-methyl-6-nitro-2h-1,4-benzoxazin-3-yl)amino)benzeneacetate | [M+H]⁺ | 356.12410 | 181.3 |

| [M+Na]⁺ | 378.10604 | 186.8 | |

| [M-H]⁻ | 354.10954 | 188.2 |

Data from PubChemLite for a related compound to illustrate predictive capabilities. uni.lu

X-ray Diffraction for Single Crystal and Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not publicly documented, studies on other benzoxazine derivatives provide valuable insights into the types of intermolecular interactions that stabilize their solid-state structures. For example, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate reveals a flattened herringbone arrangement with molecules linked by π–π stacking interactions. nih.gov Similarly, research on two new 1,4-benzoxazine derivatives highlights the importance of π···π and CH···π interactions, as well as strong N-H···O hydrogen bonds in their solid-state architecture. researchgate.net It is plausible that the crystal structure of this compound would also be influenced by such non-covalent interactions, with the nitro group potentially participating in hydrogen bonding.

Table 2: Crystallographic Data for a Related Benzoxazole Derivative

| Parameter | Methyl 1,3-benzoxazole-2-carboxylate |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Key Interactions | C—H⋯N and C—H⋯O hydrogen bonds, C–O⋯π and π–π interactions |

This data for a related compound illustrates the type of information obtained from X-ray diffraction. nih.gov

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting point, glass transition temperature, and exothermic or endothermic events associated with chemical reactions like polymerization. For this compound, DSC would be used to determine its melting point and to study the kinetics of its potential polymerization.

In the context of benzoxazines, DSC is widely used to study their ring-opening polymerization (ROP). rsc.orgmdpi.comresearchgate.netresearchgate.net The DSC thermogram of a benzoxazine monomer typically shows an endothermic peak corresponding to its melting, followed by a broad exothermic peak at a higher temperature, which is characteristic of the ROP. researchgate.netresearchgate.net The position and shape of this exotherm provide information about the curing temperature and the kinetics of the polymerization reaction. For instance, the presence of impurities can significantly affect the polymerization behavior observed in DSC thermograms. researchgate.net Studies on various benzoxazine monomers show that the curing temperature can be influenced by the nature and position of substituents on the aromatic rings.

While a specific DSC thermogram for this compound is not available, it is expected to exhibit a melting endotherm followed by a polymerization exotherm. The nitro group, being electron-withdrawing, might influence the temperature at which the oxazine ring opens.

Thermogravimetric Analysis (TGA) for Polymer Stability (excluding direct compound properties)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature. In the context of benzoxazines, TGA is primarily used to assess the thermal stability of the resulting polybenzoxazines. This information is crucial for applications where the polymer will be exposed to high temperatures.

The thermal stability of polybenzoxazines is influenced by the structure of the parent benzoxazine monomer. nih.govresearchgate.netresearchgate.netresearchgate.net TGA curves of polybenzoxazines typically show the onset of decomposition at temperatures above 300°C, indicating good thermal stability. rsc.org The char yield, which is the percentage of material remaining at high temperatures, is also an important parameter obtained from TGA and is indicative of the material's fire-retardant properties. For example, the introduction of phthalonitrile (B49051) functionalities into a benzoxazine monomer has been shown to significantly increase the thermal stability of the resulting polymer, with decomposition temperatures exceeding 400°C. nih.govresearchgate.net The incorporation of titanium-containing POSS into a polybenzoxazine matrix has also been demonstrated to improve its thermal stability. nih.gov

Table 3: Thermal Stability Data for Various Polybenzoxazine Systems

| Polymer System | Td5 (°C) | Char Yield at 800°C (%) |

| Poly(B-AP-a) | 317 | 42.2 |

| Phthalonitrile-functionalized polybenzoxazine | 346 | 42.78 |

| Copolymers with high 4-APN content | >355 | 42-50 |

Td5 is the temperature at which 5% weight loss occurs. Data from various studies on polybenzoxazine systems. researchgate.net

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC would be the primary method for assessing its purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram.

Furthermore, if this compound is chiral, which would be the case if the methyl group at the 4-position is not on a plane of symmetry with the rest of the molecule, HPLC can be used to separate the enantiomers and determine the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP). The development of such a method would be crucial for any applications where the stereochemistry of the compound is important. For example, a sensitive HPLC-based method has been established for the separation and quantification of the enantiomers of nipecotic acid after derivatization with 1-(7-nitrobenzo[c] rsc.orgnih.govresearchgate.netoxadiazol-4-yl). mdpi.com This demonstrates the feasibility of using chiral HPLC for the analysis of nitro-containing compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, the experimentally determined weight percentages of carbon, hydrogen, and nitrogen would be compared with the calculated values based on its molecular formula, C₉H₁₀N₂O₃.

Numerous studies on newly synthesized benzoxazine and nitro-containing compounds report elemental analysis data as a key part of their characterization. ijpcbs.comnih.gov The close agreement between the found and calculated values provides strong evidence for the proposed structure and the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 55.66 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.19 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.72 |

| Total | 194.19 | 100.00 |

Calculated based on the molecular formula C₉H₁₀N₂O₃ and atomic weights.

Computational and Theoretical Studies on 4 Methyl 7 Nitro 2h 1,4 Benzoxazine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of 1,4-benzoxazine, DFT calculations, often using functionals like B3LYP with a basis set such as 6–31G(d,p), are employed to determine molecular geometries and intermolecular interaction energies. researchgate.net These calculations can predict key structural parameters, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT is utilized to calculate the total energy of the molecule, which is crucial for assessing its stability. The method is also applied to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.net Such analyses have been successfully used on related nitro-aromatic compounds to understand hydrogen bonding patterns and crystalline structures. researchgate.net

| Parameter | Description | Illustrative Value/Finding |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-N, C-O, N-O) and bond angles. |

| Total Interaction Energy (Etot) | The sum of energies holding molecules together in a crystal. | Partitioned into Coulombic, polarization, dispersion, and repulsion energies. researchgate.net |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to predict and interpret IR and Raman spectra. researchgate.net |

Computational chemistry, particularly DFT, can model the mechanisms of chemical reactions. For complex heterocyclic systems like benzoxazines, this involves mapping the potential energy surface of a reaction. nih.gov By identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them, researchers can calculate the activation energy barriers.

When a reaction can produce multiple stereoisomers, computational methods can be used to predict which isomer is more likely to form. This analysis of stereoselectivity is achieved by calculating the energies of the different transition states leading to each stereoisomeric product. The transition state with the lower energy corresponds to the faster reaction pathway, thus predicting the major product. This approach is particularly valuable in the synthesis of complex molecules where controlling stereochemistry is critical. While specific studies on the stereoselectivity of 4-Methyl-7-nitro-2H-1,4-benzoxazine are not detailed, the methodology is a standard in modern synthetic and computational chemistry.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule, revealing how it moves and changes shape over time. acs.org For a molecule such as this compound, MD simulations can illustrate the flexibility of the benzoxazine ring system and the rotational freedom of the methyl and nitro substituent groups. These simulations provide insights into the molecule's structural stability and its accessible conformations in different environments, such as in solution. mdpi.com Understanding the dynamic behavior is key, as a molecule's conformation can significantly influence its interactions with biological targets. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (General Principles)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgontosight.ai These models are built on the principle that the structure of a molecule dictates its activity and properties. ontosight.ai

The general workflow for developing a QSAR/QSPR model involves several key steps: wikipedia.orgnih.gov

Data Set Selection : A collection of molecules with known experimental data (e.g., biological activity, solubility) is assembled. ontosight.ai

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. ontosight.ai

Model Construction : Statistical methods or machine learning algorithms are used to create a mathematical equation that links the descriptors to the observed activity or property. libretexts.orgrsc.org

Validation : The model's predictive power is rigorously tested using an independent set of compounds not used in the model's creation. ontosight.ai

QSAR/QSPR models are widely used in drug discovery and environmental science to screen new compounds, prioritize synthetic targets, and reduce the need for extensive experimental testing. ontosight.aiontosight.ai

HOMO/LUMO Analysis for Electronic Reactivity and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energies and shapes of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For a compound like this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. researchgate.net HOMO/LUMO analysis, often performed alongside DFT calculations, can identify the specific regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a map of its electronic reactivity. researchgate.net

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Region of the molecule likely to donate electrons (nucleophilic character). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Region of the molecule likely to accept electrons (electrophilic character). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower stability. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-7-nitro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

- Key Methods :

- Lewis acid-catalyzed SN2-type ring-opening : Activated aziridines react with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization .

- Regioselective O-alkylation : Using DBU as a base, 2-aminophenols react with 2-bromoalkanoates, followed by intermolecular amidation .

- Optimization : Lower temperatures (0–25°C) improve regioselectivity in alkylation steps, while inert atmospheres (e.g., nitrogen) prevent oxidation of intermediates .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond at 1.45 Å in the benzoxazine ring) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ in IR) .

- Computational Tools : DFT calculations validate experimental data, such as electron density distribution in the nitro-substituted aromatic ring .

Q. What are the primary research applications of this compound?

- Pharmaceutical Intermediates : Used in synthesizing benzoxazine-derived anti-cancer agents (e.g., anti-proliferative evaluations in cell lines) .

- Material Science : Explored for fluorescence properties due to electron-withdrawing nitro groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity in benzoxazine derivatives?

- Case Study :

- Anti-cancer Activity : Methyl groups at position 4 enhance lipophilicity, improving cell membrane penetration (IC₅₀ reduced by ~40% compared to unsubstituted analogs) .

- Potassium Channel Modulation : Substitution at position 2 (e.g., alkyl/aryl groups) alters binding affinity to KATP channels (e.g., EC₅₀ shift from 12 µM to 3 µM) .

Q. How can contradictions in reported reaction yields or biological data be resolved?

- Strategies :

- Reproducibility Checks : Validate synthesis protocols using independent labs (e.g., discrepancies in Cu(I) catalyst efficiency resolved via controlled moisture levels) .

- Meta-Analysis : Compare datasets across studies (e.g., anti-inflammatory activity variations linked to assay type: ELISA vs. Western blot) .

Q. What electrochemical methods enable selective reduction of the nitro group in this compound?

- Approach :

- Electrocatalytic Hydrogenation : Use phenanthridine as a hydrogen shuttle under acidic conditions (pH 2–3) to reduce nitro to amine without degrading the benzoxazine ring .

- Optimization : Adjust electrode potential (e.g., −0.8 V vs. Ag/AgCl) to minimize side reactions (e.g., over-reduction to hydroxylamine) .

Q. How can green chemistry principles be applied to synthesize this compound?

- Innovations :

- Solvent-Free Cyclization : Microwave-assisted reactions reduce energy use (e.g., 80% yield in 10 minutes vs. 6 hours conventionally) .

- Biocatalysis : Lipase enzymes catalyze acylation steps, avoiding toxic dichloroacetyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.